molecular formula C15H12N4O3 B5555274 2-methyl-3-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid

2-methyl-3-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid

Cat. No.: B5555274
M. Wt: 296.28 g/mol
InChI Key: BHHMSGPGEPLOCX-CNHKJKLMSA-N
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Description

2-methyl-3-{5-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]furan-2-yl}benzoic acid is a useful research compound. Its molecular formula is C15H12N4O3 and its molecular weight is 296.28 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid is 296.09094026 g/mol and the complexity rating of the compound is 425. The solubility of this chemical has been described as 26.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Coordination Polymers and Gas Sensing Properties

One application involves the synthesis of coordination polymers using a similar compound, (E)-4-hydroxy-3-((quinolin-8-ylimino)methyl)benzoic acid, to create discrete molecular complexes and one- and two-dimensional coordination polymers with metals such as cobalt, copper, and zinc. These structures exhibit interesting properties, such as strong fluorescence emission and gas sensing capabilities, suggesting potential utility in sensors and optoelectronic devices (Rad et al., 2016).

Antimicrobial Activities

Another significant application is the synthesis of Schiff bases and their metal complexes, derived from benzothiazole-imino-benzoic acid, showing good antimicrobial activity against various bacterial strains. These findings suggest potential for developing new antimicrobial agents, which could be crucial in combating drug-resistant bacteria (Mishra et al., 2019).

Structure-Activity Relationship Studies

Further research includes the synthesis and analysis of benzoic acids with different structural motifs, focusing on their structure-activity relationships. Such studies are essential for understanding how structural changes in molecules affect their biological activity, potentially leading to the development of more effective therapeutic agents (Dinesh, 2013).

Fluorescent Reporters for Transition Metals

Research on unnatural alanine derivatives bearing a benzoxazole moiety, acting as both coordinating and reporting units via fluorescence changes, illustrates the potential of using such compounds in the recognition of transition metal cations. This application is significant in environmental, medicinal, and analytical chemistry for detecting metal ions with fluorescence-based sensors (Ferreira et al., 2018).

Antifungal Activity

Triazole derivatives have been evaluated for antifungal activity, indicating the potential of such compounds in developing new antifungal agents. This research direction is crucial given the limited number of effective antifungal drugs and the rising incidence of fungal infections (Singh & Vedi, 2014).

Properties

IUPAC Name

2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-10-12(3-2-4-13(10)15(20)21)14-6-5-11(22-14)7-18-19-8-16-17-9-19/h2-9H,1H3,(H,20,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHMSGPGEPLOCX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331207
Record name 2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

597544-88-2
Record name 2-methyl-3-[5-[(E)-1,2,4-triazol-4-yliminomethyl]furan-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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